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Compound of Interest

Compound Name: CRT0063465

Cat. No.: B15577960

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CRT0063465 with other known ligands of
Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis and a potential therapeutic
target in various diseases, including cancer. The information presented is based on available
experimental data to assist researchers in selecting the appropriate tool compounds for their
studies.

Introduction to PGK1 and its Ligands

Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, where it
catalyzes the first ATP-generating step.[1][2] Beyond its metabolic role, PGK1 has been
implicated in a variety of cellular processes, including angiogenesis, DNA repair, and
autophagy, making it an attractive target for drug discovery.[1] Several small molecules have
been identified as ligands of PGK1, exhibiting a range of activities from inhibition to activation.
This guide focuses on comparing CRT0063465, a known PGK1 ligand, with other notable
modulators: NG52, CBR-470-1, and Terazosin.

Quantitative Comparison of PGK1 Ligands

The following tables summarize the available quantitative data for the binding affinity and
cellular effects of CRT0063465 and other selected PGK1 ligands.

Table 1: Binding Affinity Data for PGK1 Ligands
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Binding Affinity

Compound Ligand Type Assay Method
Y g yp (KdIKi) y

) Surface Plasmon

CRT0063465 Ligand Kd: 24 uM
Resonance
NG52 Inhibitor Not Reported
CBR-470-1 Inhibitor Not Reported
) ) ] Kd: ~2.9 uM Inference from
Terazosin Biphasic Modulator ] N o
(estimated)a competitive binding

a) Estimated from the reported relative affinity being ~10 times lower than ADP (Kd = 29 uM).

Table 2: In Vitro and Cellular Activity of PGK1 Ligands

Compound Activity Type IC50/EC50/GI50 Cell Line/Assay
o 10-100 nM (effective
CRT0063465 Cellular Activity ) HCT116, A2780
concentration)

, o ADP-Glo Kinase
NG52 Kinase Inhibition IC50: 2.5+£0.2 uM

Assay
Cellular Proliferation GI50: 7.8+ 1.1 uM U87 Glioma Cells
Cellular Proliferation GI50: 5.2+ 0.2 uM U251 Glioma Cells
o ARE-LUC Reporter
CBR-470-1 Cellular Activity EC50: 962 nM
Assay (IMR32 cells)
) ) ] o Activator (nM range), In vitro enzymatic
Terazosin Biphasic Activity -
Inhibitor (UM range) assay

Selectivity of PGK1 Ligands

A critical aspect of a chemical probe is its selectivity for the intended target. Comprehensive
kinase selectivity profiling (e.g., using kinome-wide panels) provides a broad view of a
compound's off-target activities.
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Currently, there is limited publicly available, comprehensive kinase selectivity data for
CRT0063465, CBR-470-1, and Terazosin. For NG52, it has been reported to be inactive
against some yeast kinases, but a broader selectivity profile in human kinases is not readily
available. The primary known off-target for Terazosin is the al-adrenergic receptor, its clinically
intended target.[3] Researchers are advised to perform their own selectivity profiling to fully
characterize these compounds for their specific applications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PGK1 in cellular metabolism and signaling,
as well as a typical workflow for assessing the activity of PGK1 inhibitors.
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Figure 1: PGK1's central role in glycolysis and cancer signaling.
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Figure 2: Workflow for PGK1 inhibitor screening using ADP-Glo assay.

Detailed Experimental Protocols
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PGK1 Enzymatic Activity Assay (ADP-Glo™ Kinase
Assay)

This protocol is adapted from methodologies used for assessing PGK1 kinase activity.[4][5][6]
Materials:

e Recombinant human PGK1 protein

e PGK1 substrate: 3-phosphoglycerate (3-PG)

e ATP solution

e Test compounds (e.g., CRT0063465, NG52) dissolved in DMSO

e ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
Detection Reagent

» Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
» White, opaque 96-well or 384-well plates
Procedure:

e Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then,
dilute the compounds to the final desired concentration in the Assay Buffer. Include a DMSO-
only control.

¢ Reaction Setup:
o To each well of the assay plate, add the test compound dilution.
o Add the recombinant PGK1 enzyme to each well.

o Initiate the reaction by adding a mixture of 3-PG and ATP. The final concentrations of
substrates should be optimized but are typically around the Km values.
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» Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g.,
60 minutes). This incubation time should be within the linear range of the enzyme reaction.

e ADP Detection:

o Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the
remaining ATP. Incubate at room temperature for 40 minutes.

o Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP
and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the PGK1 activity. Calculate the percent inhibition for each compound concentration
relative to the DMSO control. Determine the ICso value by fitting the data to a dose-response

curve.

Coupled Spectrophotometric Assay for PGK1 Activity

This assay measures the NADH consumption in a reaction coupled with Glyceraldehyde-3-
Phosphate Dehydrogenase (GAPDH).[7][8][9]

Materials:

Recombinant human PGK1 protein

e Recombinant human GAPDH

o 3-Phosphoglycerate (3-PG)

e ATP

« NADH

¢ Test compounds (e.g., CRT0063465) dissolved in DMSO

o Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6, 5 mM MgSQOa4, 1 mM EDTA, 1 mM DTT)

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.medchemexpress.com/cbr-470-1.html
https://pubmed.ncbi.nlm.nih.gov/35958233/
https://www.researchgate.net/post/I_have_measured_PGK1_activity_with_GAPDH_coupled_assay_in_reverse_order_using_fixed_conc_of_ATP_and_3PG_at_A340nm_how_to_calculate_enzyme_activity
https://www.benchchem.com/product/b15577960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o UV-transparent 96-well plates or cuvettes
e Spectrophotometer capable of reading absorbance at 340 nm
Procedure:

o Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in
Assay Buffer. Include a DMSO-only control.

e Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay
Buffer, 3-PG, ATP, NADH, and GAPDH.

o Assay Initiation: Add the test compound or DMSO control to the reaction mixture and briefly
pre-incubate.

o Enzyme Addition: Initiate the reaction by adding PGK1 to the mixture.

» Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over
time in a kinetic mode. The rate of NADH oxidation is proportional to the PGK1 activity.

o Data Analysis: Calculate the initial reaction velocity (Vo) from the linear portion of the
absorbance versus time plot. Determine the percent inhibition for each compound
concentration relative to the DMSO control and calculate the ICso value.

Conclusion

CRT0063465 is a valuable tool compound for studying the roles of PGK1. This guide provides
a starting point for comparing its properties with other known PGK1 ligands. While quantitative
data on binding and cellular activity are available for several compounds, a significant gap
exists in the comprehensive selectivity profiling for most of these ligands. Researchers are
strongly encouraged to perform their own selectivity studies to ensure the validity of their
findings when using these chemical probes. The provided experimental protocols offer a
foundation for in-house characterization of these and other novel PGK1 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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